molecular formula C11H10FNO2 B12439949 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Cat. No.: B12439949
M. Wt: 207.20 g/mol
InChI Key: AVUFAAVLFNROTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound that features a fluorine atom, a pyrrolidinone ring, and a benzaldehyde group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aldehyde Group Addition: The benzaldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products

    Oxidation: 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid

    Reduction: 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyrrolidinone ring contributes to the compound’s stability and bioavailability, while the benzaldehyde group allows for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(2-oxopyrrolidin-1-yl)benzamide
  • 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid
  • 3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol

Uniqueness

3-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrrolidinone ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H10FNO2/c12-9-6-8(7-14)3-4-10(9)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2

InChI Key

AVUFAAVLFNROTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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